
4-(メチルチオ)フェニルボロン酸
概要
説明
4-(Methylthio)phenylboronic acid, also known as 4-(Methylsulfanyl)benzeneboronic acid or 4-(Methylsulfanyl)phenylboronic acid, is a chemical compound with the linear formula CH3SC6H4B(OH)2 . It has a molecular weight of 168.02 .
Molecular Structure Analysis
The molecular structure of 4-(Methylthio)phenylboronic acid consists of a phenyl ring (C6H4) with a methylthio (CH3S) group and a boronic acid (B(OH)2) group attached . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-(Methylthio)phenylboronic acid is involved in several types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .Physical And Chemical Properties Analysis
4-(Methylthio)phenylboronic acid is an off-white crystalline powder . It has a melting point of 210-214 °C . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用
鈴木・宮浦クロスカップリング反応
MTBAは、鈴木・宮浦クロスカップリング反応の反応物として一般的に使用されます 。この反応は、有機化学分野において炭素-炭素結合を形成するために不可欠です。MTBAは、特にパラジウム触媒の存在下で、様々なアリールまたはビニルハライドとカップリングして、多様な芳香族化合物を合成することができます。このプロセスは、複雑な医薬品分子の合成において製薬業界で広く適用されています。
テトラヒドロフラン誘導体の合成
MTBAは、ヘック反応中間体のオキシアリール化 に関与し、テトラヒドロフラン(THF)誘導体の合成につながります。THF化合物は有機合成において不可欠であり、化学反応における溶媒からポリマーの前駆体まで、幅広い用途を持っています。
スルホキシド化反応
スルホキシド化化学の分野では、MTBAは反応物として役割を果たします 。スルホキシド化は、スルホキシドの合成において重要なステップであり、スルホキシドは、その生物活性により、硫黄含有医薬品や農薬の開発において価値があります。
ハロゲン化反応
MTBAは、銅触媒によるハロゲン化反応 に使用されます。ハロゲン化は、有機化合物にハロゲン原子を導入する基本的な化学反応です。この変換は、溶媒、難燃剤、および活性医薬品成分の合成における中間体を含む、多くの市販化学品の製造にとって重要です。
センシングアプリケーション
MTBAを含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用を示し、これにより、様々なセンシングアプリケーション で利用されます。それらは糖を検出するために使用することができ、これは特に糖尿病患者の血糖値を監視するのに役立ちます。
ナフチリジンN-オキシドとの付加反応
MTBAは、ナフチリジンN-オキシドとの付加反応 に関与しています。これらの反応は、多くの医薬品に共通する構造である、複雑な窒素含有複素環を構築するために重要な、より広範な付加反応のクラスの一部です。
芳香族化合物の合成
MTBAは、2-アリール-1-ブロモ-1-ニトロエテンまたはアルキニルブロミド との反応によって、芳香族化合物の合成に使用することができます。得られた生成物は、染料、顔料、および有機発光ダイオード(OLED)の開発にとって重要です。
Safety and Hazards
While specific safety and hazard information for 4-(Methylthio)phenylboronic acid is not available in the search results, general precautions for handling boronic acids should be followed. These include avoiding inhalation, contact with skin and eyes, and ingestion. Personal protective equipment such as dust masks, eyeshields, and gloves should be used .
作用機序
Target of Action
The primary target of 4-(Methylthio)phenylboronic acid is the respiratory system, eyes, and skin . It interacts with these targets, causing various effects that are crucial to its overall mechanism of action.
Mode of Action
4-(Methylthio)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The process involves the oxidative addition of an aryl or vinyl halide to a palladium complex, followed by a transmetalation step where 4-(Methylthio)phenylboronic acid transfers a phenyl group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-(Methylthio)phenylboronic acid participates, is a key biochemical pathway . This reaction leads to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials . The reaction is known for its mild conditions and tolerance of various functional groups .
Result of Action
The result of the action of 4-(Methylthio)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the production of biaryl compounds, which have various applications in pharmaceuticals and organic materials .
Action Environment
The action of 4-(Methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also known for its mild conditions, suggesting that it can be carried out at room temperature . .
生化学分析
Biochemical Properties
4-(Methylthio)phenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . It also takes part in addition reactions with naphthyridine N-oxides . The compound has been found to interact with glycoproteins under slightly acidic conditions . The specific binding between the phenylboric acid of the compound and the glycosylation residues of the glycoproteins has been observed .
Cellular Effects
Phenylboronic acid, a related compound, has been shown to disrupt cytoplasmic strands and cell anchorage to the cell wall
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds
Temporal Effects in Laboratory Settings
The compound is known to be stable and is typically stored at room temperature .
Metabolic Pathways
Boronic acids, including phenylboronic acid, are known to interact with glycosylated parts of protein structures
特性
IUPAC Name |
(4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUHTLFKBDDICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370058 | |
| Record name | 4-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-51-1 | |
| Record name | 4-(Methylthio)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98546-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
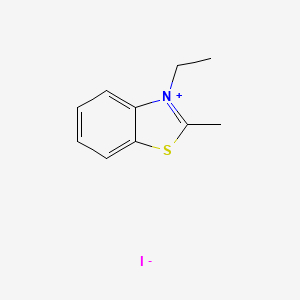
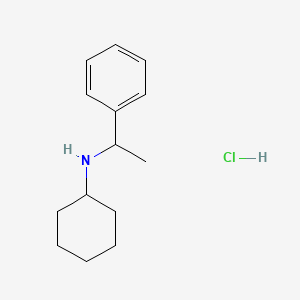
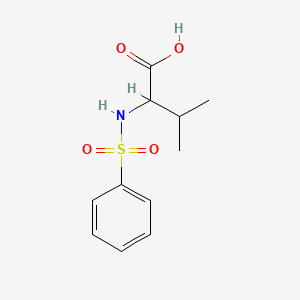
![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)
![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
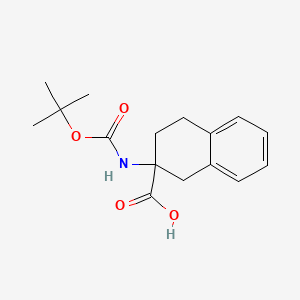

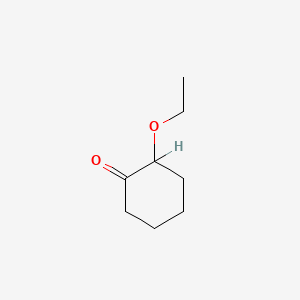
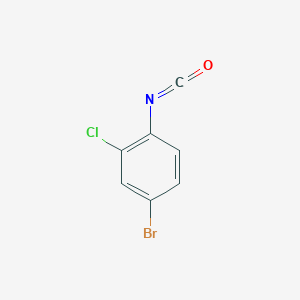
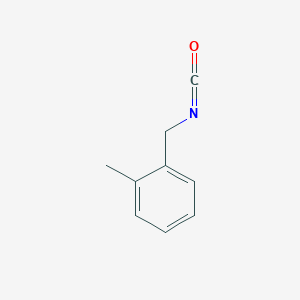
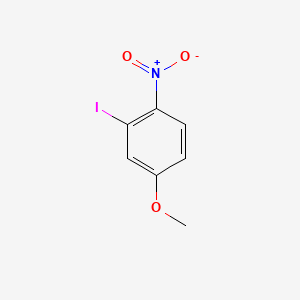
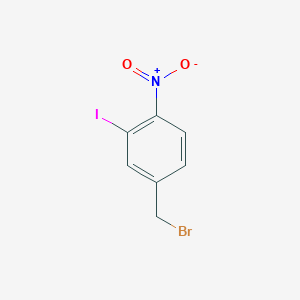
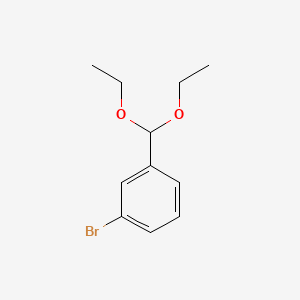
![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)
